molecular formula C6H15OSi B3056866 Tert-butyl dimethylsilyl ether CAS No. 7489-73-8

Tert-butyl dimethylsilyl ether

Cat. No.: B3056866
CAS No.: 7489-73-8
M. Wt: 131.27 g/mol
InChI Key: PUFAWUQCDUIXMO-UHFFFAOYSA-N
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Description

Tert-butyl dimethylsilyl ether is a widely used protecting group in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. This compound is known for its stability under a variety of reaction conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl dimethylsilyl ether is typically prepared by reacting tert-butyl dimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in a solvent like dimethylformamide at room temperature. The use of imidazole as a catalyst significantly enhances the reaction efficiency .

Industrial Production Methods: In industrial settings, tert-butyl dimethylsilyl chloride is produced by reacting tert-butyllithium with dichlorodimethylsilane. The reaction is conducted at low temperatures (around 0°C) under an inert atmosphere to prevent unwanted side reactions. The product is then distilled to obtain pure tert-butyl dimethylsilyl chloride, which can be used to synthesize this compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl dimethylsilyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl dimethylsilyl ether is extensively used in scientific research for:

Mechanism of Action

The mechanism of action of tert-butyl dimethylsilyl ether involves the formation of a stable silyl ether bond with hydroxyl groups. The stability of this bond is due to the steric hindrance provided by the tert-butyl group, which protects the silicon atom from nucleophilic attack. The cleavage of the silyl ether bond can be induced by fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected hydroxyl group .

Comparison with Similar Compounds

    Trimethylsilyl Ether: Less stable compared to tert-butyl dimethylsilyl ether and more susceptible to hydrolysis.

    Tert-butyldiphenylsilyl Ether: More sterically hindered and provides even greater stability but is more challenging to remove.

    Triisopropylsilyl Ether: Offers a balance between stability and ease of removal

Uniqueness: this compound is unique due to its optimal balance of stability and ease of removal, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .

Properties

InChI

InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFAWUQCDUIXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60824744
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7489-73-8
Record name tert-Butoxy(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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